molecular formula C27H29ClN4O B12016281 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide

Cat. No.: B12016281
M. Wt: 461.0 g/mol
InChI Key: GAIAXDWQPXPQPY-XHLNEMQHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide typically involves the condensation of 1-[1,1’-biphenyl]-4-yl-ethanone with 2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-1-[1,1’-biphenyl]-4-ylethylidene]-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetohydrazide is unique due to its specific structural features, such as the biphenyl and piperazinyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H29ClN4O

Molecular Weight

461.0 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C27H29ClN4O/c1-21(22-11-13-24(14-12-22)23-7-3-2-4-8-23)29-30-27(33)20-32-17-15-31(16-18-32)19-25-9-5-6-10-26(25)28/h2-14H,15-20H2,1H3,(H,30,33)/b29-21+

InChI Key

GAIAXDWQPXPQPY-XHLNEMQHSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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